Cas no 899753-60-7 (1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea)

1-(2H-1,3-Benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a benzodioxole and methylindole moiety. This compound exhibits potential as a bioactive molecule, with structural characteristics that may confer selectivity in binding interactions, particularly in neurological or pharmacological applications. The benzodioxole group enhances metabolic stability, while the methylindole moiety contributes to lipophilicity, potentially improving membrane permeability. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in medicinal chemistry research. The compound is suited for exploratory studies targeting receptor modulation or enzyme inhibition, offering researchers a scaffold for developing novel therapeutic agents. High purity and consistent synthesis protocols ensure reproducibility in experimental settings.
1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea structure
899753-60-7 structure
Product Name:1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea
CAS No:899753-60-7
MF:C18H17N3O3
MW:323.345884084702
CID:5487975
Update Time:2025-06-08

1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methyl-1H-indol-3-yl)-
    • 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea
    • Inchi: 1S/C18H17N3O3/c1-21-10-14(13-4-2-3-5-15(13)21)20-18(22)19-9-12-6-7-16-17(8-12)24-11-23-16/h2-8,10H,9,11H2,1H3,(H2,19,20,22)
    • InChI Key: UQWJMIOIMJZECX-UHFFFAOYSA-N
    • SMILES: N(CC1=CC=C2OCOC2=C1)C(NC1C2=C(N(C)C=1)C=CC=C2)=O

1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea Pricemore >>

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Additional information on 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea

Professional Introduction to Compound with CAS No. 899753-60-7 and Product Name: 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea

1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea, identified by its CAS number 899753-60-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of a benzodioxole moiety and an indole ring, both of which are well-documented for their pharmacological properties. The benzodioxole scaffold, also known as a dibenzo[b,e][1,4]oxazepine core, is widely recognized for its role in various bioactive molecules, while the indole ring is a prominent feature in many pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.

The structural design of 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea incorporates a urea functional group, which serves as a critical pharmacophore in medicinal chemistry. Urea-based compounds have been extensively studied due to their ability to modulate biological targets through hydrogen bonding interactions. The combination of the benzodioxole and indole moieties with the urea group in this compound suggests potential applications in the development of novel therapeutic agents. Specifically, the indole ring may contribute to interactions with serotonin receptors, while the benzodioxole moiety could enhance binding affinity to other biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential interactions of such complex molecules with biological targets. Studies have indicated that compounds containing the benzodioxole scaffold often exhibit significant activity against enzymes and receptors involved in pain modulation and inflammation. Similarly, the indole moiety is frequently associated with neuropharmacological effects, making this compound a promising candidate for further investigation in therapeutic contexts.

In the realm of drug discovery, the synthesis and characterization of 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea represent a significant step forward in designing molecules with tailored pharmacological profiles. The presence of both benzodioxol and indole units in a single molecular framework offers a unique opportunity to explore multitarget engagement, which is increasingly recognized as a key strategy in modern drug development. Multitarget drugs have the potential to address multiple aspects of a disease simultaneously, thereby improving therapeutic efficacy and reducing side effects.

Current research trends suggest that compounds combining benzodioxole and indole moieties may exhibit dual or even polypharmacological activity. For instance, such molecules could target both central nervous system (CNS) receptors and peripheral inflammatory pathways. This dual-action profile is particularly relevant in conditions where both neuronal and inflammatory components play critical roles, such as chronic pain syndromes or neuroinflammatory diseases. The urea group in 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yl)urea further enhances its potential by enabling hydrogen bonding interactions with biological targets, thereby increasing binding affinity and selectivity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex core structure efficiently. The use of these modern synthetic methodologies not only simplifies the synthetic route but also allows for greater flexibility in modifying the molecular framework for optimization purposes.

From a computational perspective, virtual screening and docking studies have been instrumental in identifying potential leads like 1-(2H-1,3-benzodioxol-5-yl)methyl-3-(1-methyl-1H-indol-3-yli)urea. These studies predict favorable interactions between this compound and various biological targets, including enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, computational models suggest potential binding to serotonin receptors (5-HT receptors), which are implicated in mood disorders and pain modulation.

The pharmacological evaluation of 1-(2H - 1 , 3 - benzodioxol - 5 - yl ) methyl - 3 - ( 1 - methyl - 1 H - indol - 3 - yl ) urea has begun to reveal its potential therapeutic applications. Preliminary in vitro studies indicate that this compound exhibits inhibitory activity against COX enzymes at concentrations comparable to some known nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its interaction with serotonin receptors suggests possible applications in treating conditions associated with serotonin dysregulation.

The structural features of this compound also make it an attractive scaffold for further derivatization and optimization. By modifying functional groups or introducing additional substituents at strategic positions within the molecule, researchers can fine-tune its pharmacological properties. For example, altering the substitution pattern on the indole ring or exploring different urea derivatives could lead to enhanced potency or selectivity against specific biological targets.

In conclusion, 1 -( 2 H - 1 , 3 - benzodioxol - 5 - yl ) methyl - 3 -( 1 - methyl - 1 H - indol - 3 - yl ) urea ( CAS No . p>

899753- 60- 7 ) represents an exciting development in pharmaceutical chemistry. Its unique combination of structural elements, including the benzodioxol and the indole moieties, along with the urea functional group, positions it as a promising candidate for further exploration. With ongoing research focusing on its pharmacological profile, synthetic optimization, and potential therapeutic applications, this compound holds significant promise for contributing to advancements in drug discovery. p >

The integration of modern synthetic techniques, computational modeling, and pharmacological evaluation underscores the interdisciplinary nature of contemporary medicinal chemistry. By leveraging these tools, researchers can accelerate the development of novel compounds like this one, bringing us closer to more effective treatments for various diseases. p >

As our understanding of molecular interactions continues to evolve, compounds such as this will serve as valuable tools for exploring new therapeutic strategies. The continued investigation into their mechanisms of action and potential applications will undoubtedly enhance our ability to address unmet medical needs. p >

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